molecular formula C7H4N2O6 B146820 2,4-Dinitrobenzoic acid CAS No. 610-30-0

2,4-Dinitrobenzoic acid

Cat. No.: B146820
CAS No.: 610-30-0
M. Wt: 212.12 g/mol
InChI Key: ZIIGSRYPZWDGBT-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzoic acid is an organic compound with the molecular formula C₇H₄N₂O₆. It is a derivative of benzoic acid, where two nitro groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its yellow crystalline appearance and is used in various chemical applications due to its reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzoic acid can be synthesized through the nitration of benzoic acid. The process involves the following steps:

    Nitration: Benzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to avoid over-nitration.

    Purification: The resulting product is purified through recrystallization from a suitable solvent, such as methanol or water, to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the nitration of bibenzyl followed by oxidation. This method provides a more efficient route with higher yields and easier purification steps .

Chemical Reactions Analysis

2,4-Dinitrobenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like tin and hydrochloric acid, nucleophiles like amines, and catalysts for hydrogenation reactions. The major products formed from these reactions include amino derivatives and substituted aromatic compounds.

Mechanism of Action

The mechanism by which 2,4-dinitrobenzoic acid exerts its effects is primarily through its reactive nitro groups. These groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The nitro groups also influence the compound’s reactivity towards nucleophiles and reducing agents, facilitating the formation of a wide range of derivatives.

Comparison with Similar Compounds

Similar compounds to 2,4-dinitrobenzoic acid include:

The uniqueness of this compound lies in its dual nitro substitution, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2,4-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIGSRYPZWDGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060584
Record name Benzoic acid, 2,4-dinitro-
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Molecular Weight

212.12 g/mol
Source PubChem
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CAS No.

610-30-0
Record name 2,4-Dinitrobenzoic acid
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Record name 2,4-DINITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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